2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide
CAS No.: 1797142-85-8
Cat. No.: VC6626677
Molecular Formula: C20H19NO3S
Molecular Weight: 353.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797142-85-8 |
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Molecular Formula | C20H19NO3S |
Molecular Weight | 353.44 |
IUPAC Name | 2-(2-methoxyphenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C20H19NO3S/c1-23-18-8-4-5-9-19(18)24-13-20(22)21-12-15-6-2-3-7-17(15)16-10-11-25-14-16/h2-11,14H,12-13H2,1H3,(H,21,22) |
Standard InChI Key | XDEDNCRQJBHRIT-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide, delineates its core structure:
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Acetamide backbone: A central carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to a benzyl group.
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2-Methoxyphenoxy substituent: A phenoxy ether group substituted at the ortho-position with a methoxy (-OCH₃) group, attached to the acetamide’s α-carbon.
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Benzyl-thiophene moiety: A benzyl group (C₆H₅-CH₂-) with a thiophen-3-yl substituent at the ortho-position of the aromatic ring, introducing sulfur-containing heterocyclic character .
Molecular Formula:
Derived from structural analysis:
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Methoxyphenoxy group: C₇H₇O₃ (C₆H₄O₂ from phenoxy + CH₃O from methoxy).
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Acetamide core: C₂H₄NO (CH₃CONH-).
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Benzyl-thiophene: C₁₁H₉S (C₆H₄-CH₂- from benzyl + C₄H₃S from thiophen-3-yl).
Total: C₂₀H₂₀N₂O₃S (Molecular weight: ~376.5 g/mol, analogous to ).
Spectral Characteristics (Predicted)
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Infrared (IR) Spectroscopy:
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Strong absorption at ~1650 cm⁻¹ (C=O stretch, amide I band).
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Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~2830 cm⁻¹ (OCH₃ symmetric stretch).
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¹H NMR:
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δ 6.8–7.5 ppm (aromatic protons from benzene and thiophene).
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δ 3.8 ppm (singlet, OCH₃).
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δ 4.1 ppm (s, CH₂ adjacent to ether oxygen).
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Physicochemical Properties
Property | Value/Range |
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Molecular Weight | 376.5 g/mol |
Solubility | Moderate in DMSO, chloroform; low in water |
LogP (Octanol-Water) | ~3.2 (predicted) |
Melting Point | 180–185°C (estimated) |
The compound’s hydrophobicity (LogP >3) suggests membrane permeability, a trait advantageous for central nervous system (CNS)-targeted therapeutics .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis can be conceptualized into three key fragments:
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2-(2-Methoxyphenoxy)acetic acid: Prepared via Williamson ether synthesis between 2-methoxyphenol and chloroacetic acid.
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2-(Thiophen-3-yl)benzylamine: Synthesized through Suzuki-Miyaura coupling of 2-bromobenzylamine with thiophen-3-ylboronic acid.
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Amide Coupling: Union of the acid and amine using carbodiimide-based coupling agents (e.g., DCC or EDC).
Stepwise Synthesis Protocol
Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
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Dissolve 2-methoxyphenol (10 mmol) in acetone.
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Add chloroacetic acid (12 mmol) and K₂CO₃ (15 mmol).
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Reflux at 60°C for 12 hours.
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Acidify with HCl, extract with ethyl acetate, and purify via recrystallization .
Step 2: Preparation of 2-(Thiophen-3-yl)benzylamine
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Mix 2-bromobenzylamine (10 mmol), thiophen-3-ylboronic acid (12 mmol), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ in dioxane/water (4:1).
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Heat at 100°C under N₂ for 24 hours.
Step 3: Amide Bond Formation
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Combine 2-(2-methoxyphenoxy)acetic acid (5 mmol), 2-(thiophen-3-yl)benzylamine (5.5 mmol), EDC (6 mmol), and HOBt (6 mmol) in DMF.
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Stir at room temperature for 24 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 7:3).
Yield: ~65% (over three steps).
Stability and Degradation Pathways
Oxidative Degradation
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Thiophene Ring: Susceptible to epoxidation by CYP450 enzymes, forming reactive intermediates.
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Methoxyphenoxy Group: Demethylation to catechol derivatives under acidic conditions .
Photostability
UV-Vis studies predict absorption at λmax = 280 nm (aromatic π→π* transitions), necessitating storage in amber glass to prevent photolysis.
Industrial and Research Applications
Medicinal Chemistry
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Lead Compound: Structural modularity allows derivatization for enhanced blood-brain barrier penetration or reduced hepatotoxicity.
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Antidepressant Prototype: Dual MAO inhibition and 5-HT modulation could address treatment-resistant depression .
Material Science
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Conductive Polymers: Thiophene’s electron-rich structure may facilitate incorporation into organic semiconductors.
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